molecular formula C25H22N2OS B11679417 N-[(2Z)-3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide

N-[(2Z)-3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide

Cat. No.: B11679417
M. Wt: 398.5 g/mol
InChI Key: YXCANNNTQXZBRE-UHFFFAOYSA-N
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Description

N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE is a complex organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-4-methylbenzamide

InChI

InChI=1S/C25H22N2OS/c1-17-4-10-20(11-5-17)23-16-29-25(27(23)22-14-8-19(3)9-15-22)26-24(28)21-12-6-18(2)7-13-21/h4-16H,1-3H3

InChI Key

YXCANNNTQXZBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=C(C=C3)C)N2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzoyl chloride with 3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise temperature control and the use of high-purity reagents .

Mechanism of Action

The mechanism by which N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE exerts its effects is primarily through interaction with specific molecular targets. The thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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